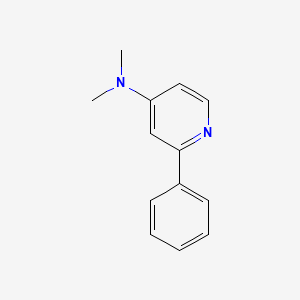
N,N-dimethyl-2-phenylpyridin-4-amine
Übersicht
Beschreibung
N,N-dimethyl-2-phenylpyridin-4-amine is a derivative of pyridine with the chemical formula C13H14N2. This compound is of interest due to its enhanced basicity and nucleophilicity compared to pyridine, making it a valuable catalyst in various organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-phenylpyridin-4-amine can be synthesized through a multi-step process starting from pyridine. The initial step involves the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine and phenyl groups under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-phenylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions due to its enhanced nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-phenylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in esterification, acylation, and other organic transformations.
Biology: It is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N-dimethyl-2-phenylpyridin-4-amine exerts its effects involves its role as a nucleophilic catalyst. The compound activates electrophiles through nucleophilic attack, facilitating various chemical transformations. Its molecular targets include carbonyl compounds and other electrophilic species, and it operates through pathways involving nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: Similar in structure but lacks the phenyl group, making it less nucleophilic.
N,N-Dimethylaniline: Similar in nucleophilicity but differs in its aromatic system.
Uniqueness
This compound is unique due to its enhanced nucleophilicity and basicity, which make it a more effective catalyst in various organic reactions compared to its analogs. The presence of the phenyl group further stabilizes the compound, enhancing its reactivity and making it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N,N-dimethyl-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-15(2)12-8-9-14-13(10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
QDMBFORVKQQLKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



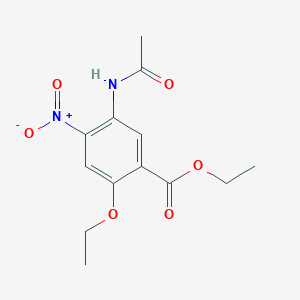
![3-Acetyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8605746.png)

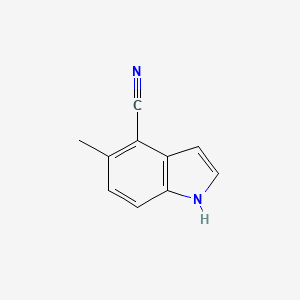
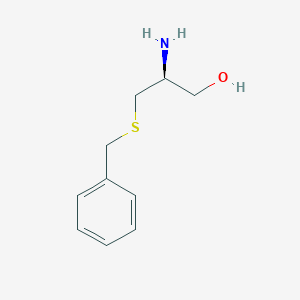
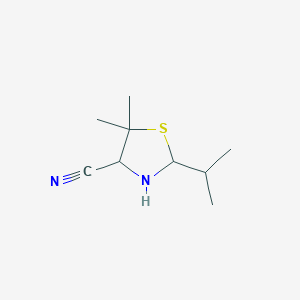

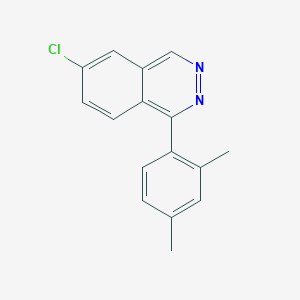
![Ethyl 2-(4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)pentanoate](/img/structure/B8605791.png)
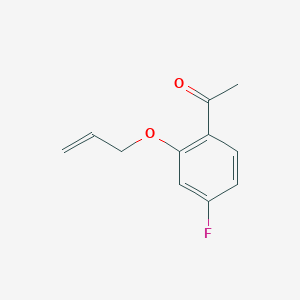
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-3-methyl-, 1-oxide](/img/structure/B8605810.png)

